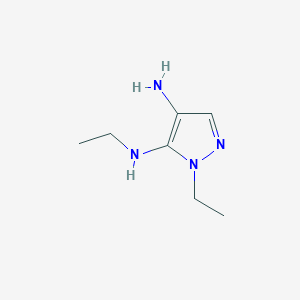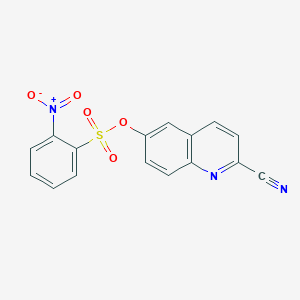
2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a cyano group at the second position of the quinoline ring and a nitrobenzene sulfonate group at the sixth position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Sulfonation and Nitration: The sulfonate and nitro groups can be introduced through sulfonation and nitration reactions, respectively. Sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, while nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microreactors for sulfonation has been reported to improve reaction efficiency and safety .
化学反応の分析
Types of Reactions
2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can undergo substitution reactions where electrophiles replace hydrogen atoms on the aromatic ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Sulfonation: Sulfur trioxide or chlorosulfonic acid.
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Hydrogen gas with palladium catalyst.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinoline Derivatives: Electrophilic aromatic substitution leads to various substituted quinoline derivatives.
科学的研究の応用
2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological pathways, leading to antimicrobial or anticancer effects.
DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting its function and leading to cell death.
類似化合物との比較
Similar Compounds
Quinolin-2-ones: These compounds share the quinoline core and have similar biological activities.
Phenanthridin-6-ones: These compounds are structurally related and have similar applications in medicinal chemistry.
Uniqueness
2-Cyanoquinolin-6-yl 2-nitrobenzene-1-sulfonate is unique due to the presence of both cyano and nitrobenzene sulfonate groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
CAS番号 |
916661-18-2 |
|---|---|
分子式 |
C16H9N3O5S |
分子量 |
355.3 g/mol |
IUPAC名 |
(2-cyanoquinolin-6-yl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H9N3O5S/c17-10-12-6-5-11-9-13(7-8-14(11)18-12)24-25(22,23)16-4-2-1-3-15(16)19(20)21/h1-9H |
InChIキー |
QPHDPKPIGCLDCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)



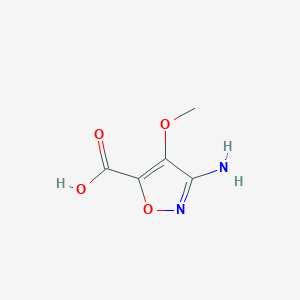
![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12884098.png)
![1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12884099.png)
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)
![3-Bromo-1,4-dimethyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B12884126.png)

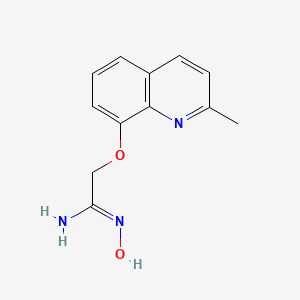
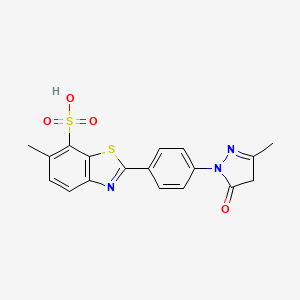
![dicyclohexyl-[2-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B12884143.png)
